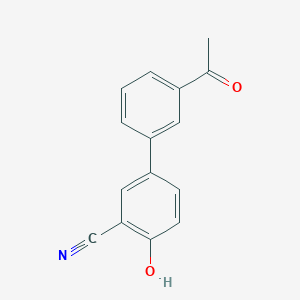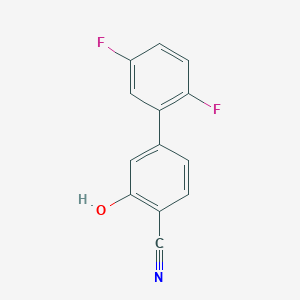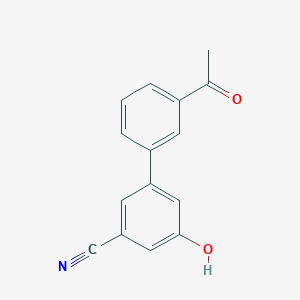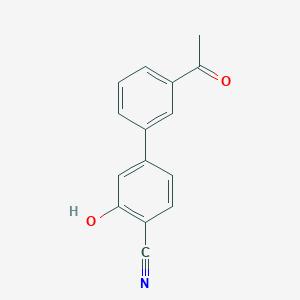
4-(4-Acetylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylphenyl)-2-cyanophenol, 95% (4-APC) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 197.17 g/mol. 4-APC is a derivative of the naturally occurring compound phenol and is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-APC has been found to have many biochemical and physiological effects, making it a useful compound for research in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as dyes, drugs, and polymers materials. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. 4-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of peptide libraries for drug discovery.
Wirkmechanismus
The mechanism of action of 4-(4-Acetylphenyl)-2-cyanophenol, 95% is still largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many biochemical and physiological effects. It has been found to be a potent antioxidant, which means that it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Acetylphenyl)-2-cyanophenol, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. Additionally, it is relatively inexpensive and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before use. Additionally, it is highly flammable and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for the use of 4-(4-Acetylphenyl)-2-cyanophenol, 95% in scientific research. For example, it could be used to develop new drugs and therapies for diseases such as cancer and Alzheimer's disease. Additionally, it could be used to develop new imaging techniques for diagnosing and monitoring diseases. Additionally, it could be used to develop new materials for use in medical devices and to improve the efficiency of existing medical devices. Finally, it could be used to develop new techniques for studying the biochemical and physiological effects of compounds on the body.
Synthesemethoden
The most common method of synthesizing 4-(4-Acetylphenyl)-2-cyanophenol, 95% is by reacting phenol with acetic anhydride. In this reaction, phenol is heated with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction yields 4-(4-Acetylphenyl)-2-cyanophenol, 95% as a white solid with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHYOMVUGIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684746 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-20-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














